molecular formula C25H27N3O4S B11994264 N-[(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazino](phenyl)methylidene]benzenesulfonamide

N-[(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazino](phenyl)methylidene]benzenesulfonamide

Cat. No.: B11994264
M. Wt: 465.6 g/mol
InChI Key: AWSBOQLJBWBDQJ-UHFFFAOYSA-N
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Description

N-(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazinomethylidene]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydrazino group, a sulfonamide group, and a tert-butyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazinomethylidene]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 5-tert-butyl-2-hydroxy-3-methylbenzoic acid: This intermediate is synthesized through the alkylation of 2-hydroxy-3-methylbenzoic acid with tert-butyl bromide in the presence of a base such as potassium carbonate.

    Formation of the hydrazide: The 5-tert-butyl-2-hydroxy-3-methylbenzoic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation with benzaldehyde: The hydrazide is then condensed with benzaldehyde to form the hydrazone intermediate.

    Sulfonamide formation: Finally, the hydrazone intermediate is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazinomethylidene]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazinomethylidene]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazinomethylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Disilanes: Organosilicon compounds with unique electronic properties.

    Fluorine compounds: Known for their high reactivity and diverse applications.

Uniqueness

N-(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazinomethylidene]benzenesulfonamide stands out due to its combination of hydrazino, sulfonamide, and tert-butyl groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide

InChI

InChI=1S/C25H27N3O4S/c1-17-15-19(25(2,3)4)16-21(22(17)29)24(30)27-26-23(18-11-7-5-8-12-18)28-33(31,32)20-13-9-6-10-14-20/h5-16,29H,1-4H3,(H,26,28)(H,27,30)

InChI Key

AWSBOQLJBWBDQJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C(=O)NN/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)NNC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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